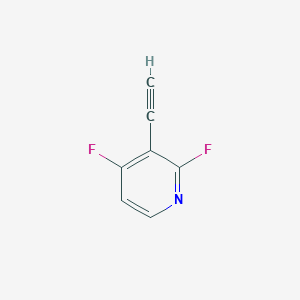
3-Ethynyl-2,4-difluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-2,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C(_7)H(_3)F(_2)N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both ethynyl and fluorine substituents on the pyridine ring. These modifications can alter the electronic properties of the pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,4-difluoropyridine typically involves the introduction of ethynyl and fluorine groups onto a pyridine ring. One common method includes the following steps:
Starting Material: The synthesis often begins with 2,4-difluoropyridine.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves reacting 2,4-difluoropyridine with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Deprotection: If a protected ethynyl group is used, deprotection is necessary to obtain the free ethynyl group.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-efficiency, and safety. This often involves continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-2,4-difluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Cycloaddition Reactions: The ethynyl group can also undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the fluorine atoms.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) can be used for the hydrogenation of the ethynyl group.
Cycloaddition: Reagents like azides or nitrile oxides can be used in cycloaddition reactions with the ethynyl group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Hydrogenation Products: Hydrogenation of the ethynyl group yields 3-ethyl-2,4-difluoropyridine.
Cycloaddition Products: Cycloaddition reactions can yield various heterocyclic compounds.
Aplicaciones Científicas De Investigación
3-Ethynyl-2,4-difluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are often used in the development of pharmaceuticals due to their ability to modulate biological activity.
Medicine: The compound can be used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-2,4-difluoropyridine depends on its application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes or receptors by altering the electronic distribution and steric properties of the molecule. The ethynyl group can also participate in covalent bonding with target proteins, potentially inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoropyridine: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Ethynylpyridine: Lacks the fluorine atoms, which can significantly alter its electronic properties and reactivity.
2,4,6-Trifluoropyridine: Contains an additional fluorine atom, which can further influence its chemical behavior.
Uniqueness
3-Ethynyl-2,4-difluoropyridine is unique due to the combination of both ethynyl and fluorine substituents. This combination provides a distinct set of electronic and steric properties, making it a versatile intermediate in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C7H3F2N |
|---|---|
Peso molecular |
139.10 g/mol |
Nombre IUPAC |
3-ethynyl-2,4-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |
Clave InChI |
WBEJUEPTTKSYQB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CN=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



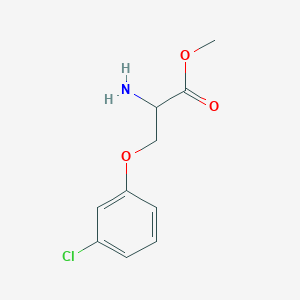


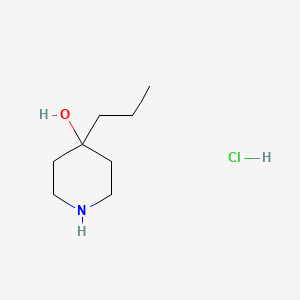

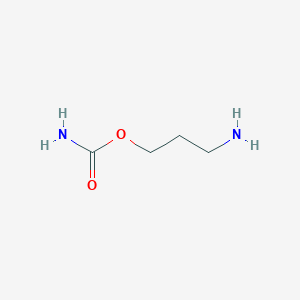

![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
![1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride](/img/structure/B13579311.png)
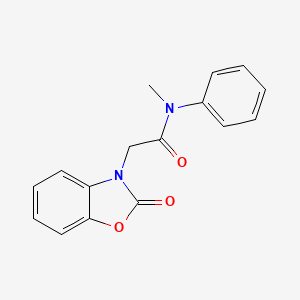

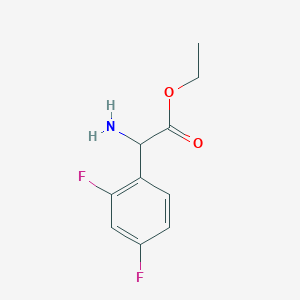
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
